N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide
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Description
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H15ClFN3OS and its molecular weight is 387.86. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of various acetamide derivatives, including those related to the chemical structure of interest, have been a significant focus of research. For instance, the synthesis of novel derivatives with potential anti-inflammatory activity has been reported, emphasizing the importance of specific substitutions on the aromatic rings for biological activity (K. Sunder & Jayapal Maleraju, 2013). Similarly, research on isostructural compounds with various substitutions has led to insights into the relationship between chemical structure and crystalline properties, which could have implications for the design of materials with specific optical or electronic properties (B. Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021).
Antimicrobial and Anticancer Activities
Compounds structurally similar to the one of interest have been evaluated for their antimicrobial and anticancer activities. For example, derivatives have shown potential as antimicrobial agents against various microorganisms, suggesting a promising avenue for the development of new therapeutic agents (H. M. Aly, N. Saleh, & Heba A. Elhady, 2011). Moreover, certain pyrazole derivatives have demonstrated significant antibacterial and antifungal activities, highlighting the versatility of these compounds in biomedical research (R. Ragavan, V. Vijayakumar, & N. Kumari, 2010).
Nonlinear Optical Properties and Photovoltaic Efficiency
Investigations into the nonlinear optical properties of acetamide structures have revealed potential applications in photonic devices, such as optical switches and modulators, which are critical components in the development of advanced optical communication technologies (A. N. Castro et al., 2017). Additionally, studies on the photovoltaic efficiency of benzothiazolinone acetamide analogs have shown promising results for their use as photosensitizers in dye-sensitized solar cells, further demonstrating the broad applicability of these compounds in both biomedical and materials science research (Y. Mary et al., 2020).
properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3OS/c20-13-2-1-3-15(9-13)24-19(16-10-26-11-17(16)23-24)22-18(25)8-12-4-6-14(21)7-5-12/h1-7,9H,8,10-11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXLRGSBMULVFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.